molecular formula C14H11Cl2NO4S B2795396 N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine CAS No. 327982-88-7

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine

Cat. No. B2795396
CAS RN: 327982-88-7
M. Wt: 360.21
InChI Key: NESLCZROXOJZBQ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine, also known as DCPG, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various neurological disorders. DCPG belongs to the class of compounds known as mGluR antagonists, which are known to modulate the activity of glutamate receptors in the brain.

Scientific Research Applications

Inhibitory Effects on Enzymes

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine and related compounds have been studied extensively for their inhibitory effects on various enzymes. For instance, certain N-substituted N-(phenylsulfonyl)glycines show significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. These studies suggest that N-phenyl substitution might enhance the affinity for the enzyme, indicating potential therapeutic applications in managing diabetes-related conditions (Deruiter, Borne, & Mayfield, 1989).

Dentistry and Adhesive Bonding

In the field of dentistry, derivatives of N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine have been evaluated for their contribution to dentin adhesive bonding. A study comparing the molar efficiency of N-(3,4-Dichlorophenyl)-glycine with other analogues in dentin bonding revealed insights into the molecular interactions and effectiveness of these compounds in dental applications (Miniotis, Bennett, & Johnston, 1993).

Environmental Studies and Water Treatment

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine has also been identified as a contaminant in water treatment and environmental studies. Investigations into the behavior of this compound in municipal sewage treatment plants and its presence in surface water indicate its environmental impact and the mechanisms of its transformation and degradation (Krause & Schöler, 2000).

Interaction with Metal Ions

The interaction of N-(phenylsulfonyl)glycine with metal ions such as cadmium and zinc has been explored to understand the metal-induced amide deprotonation and the effect of ligands like 2,2'-bipyridine on this process. These studies are crucial for comprehending the chelating properties and potential applications of these compounds in various fields, including biochemistry and material sciences (Gavioli et al., 1991).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-12-7-6-10(8-13(12)16)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLCZROXOJZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine

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